3-Methyl-1-benzofuran-7-ol
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Overview
Description
3-Methyl-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. These compounds are known for their diverse biological activities and are found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzofuran-7-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of dehydrative cyclization reactions . Another approach is the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to synthesize benzofuran derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
3-Methyl-1-benzofuran-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the benzofuran family, known for its diverse biological activities.
2-Methylbenzofuran: A similar compound with a methyl group at the 2-position instead of the 3-position.
7-Hydroxybenzofuran: A compound with a hydroxyl group at the 7-position, similar to 3-Methyl-1-benzofuran-7-ol
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a hydroxyl group on the benzofuran ring can lead to distinct properties compared to other benzofuran derivatives .
Properties
CAS No. |
102624-65-7 |
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Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3 |
InChI Key |
YUGZXQTXCBFEAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2O |
Origin of Product |
United States |
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